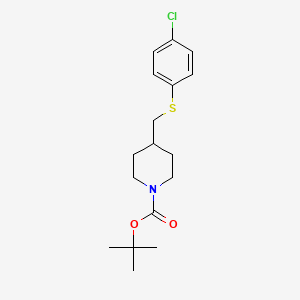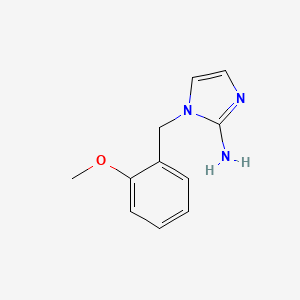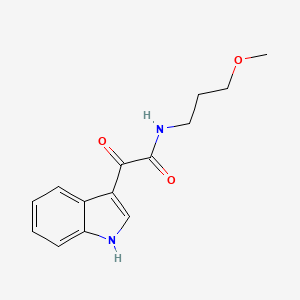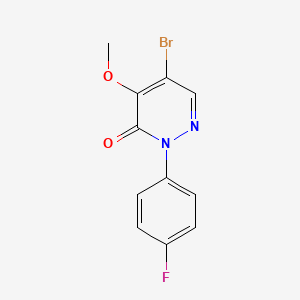![molecular formula C27H27N3O3S B2565619 N-allyl-2-[5,6-dimethyl-2,4-dioxo-3-(2-phenylethyl)-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl]-N-phenylacetamide CAS No. 689740-91-8](/img/no-structure.png)
N-allyl-2-[5,6-dimethyl-2,4-dioxo-3-(2-phenylethyl)-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl]-N-phenylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a complex organic molecule with multiple functional groups, including an allyl group, a phenyl group, a pyrimidine ring, and an acetamide group. These functional groups suggest that the compound could have interesting chemical properties and potential applications in fields like medicinal chemistry or materials science .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The pyrimidine ring, in particular, is a key structural feature that is common in many biologically active compounds .Chemical Reactions Analysis
The compound’s reactivity would be influenced by its functional groups. For example, the allyl group could undergo reactions with electrophiles, and the amide group could participate in condensation reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple polar groups could make it relatively polar, affecting its solubility in different solvents .Wissenschaftliche Forschungsanwendungen
Heterocyclic Compound Synthesis
Compounds with structures similar to N-allyl-2-[5,6-dimethyl-2,4-dioxo-3-(2-phenylethyl)-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl]-N-phenylacetamide are often synthesized for their potential biological activities. For instance, the synthesis of novel isoxazolines and isoxazoles through cycloaddition reactions of N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives has been explored. These compounds are characterized using spectroscopic methods to confirm their structure and evaluated for potential biological applications (Rahmouni et al., 2014).
Antimicrobial Activity
Some derivatives of thieno[2,3-d]pyrimidinones have been investigated for their antimicrobial properties. A series of pyridines, pyrimidinones, oxazinones, and their derivatives synthesized from citrazinic acid demonstrated good antibacterial and antifungal activities, comparable to standard drugs like streptomycin and fusidic acid. This suggests potential applications of these compounds in developing new antimicrobial agents (Hossan et al., 2012).
Anti-Inflammatory and Anti-HIV Activities
Compounds structurally related to the one have shown significant biological activities. Phenylpropanoids and phytoquinoids isolated from Illicium species exhibited anti-inflammatory effects by inhibiting histamine release and reducing TNF-alpha levels in cell cultures (Matsui et al., 2007). Additionally, novel 2,3-dihydro-7H-thiazolo[3,2-a]pyrimidin-7-ones were evaluated for their anti-HIV-1 activity, with some compounds showing promising results (Danel et al., 1998).
Zukünftige Richtungen
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-allyl-2-[5,6-dimethyl-2,4-dioxo-3-(2-phenylethyl)-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl]-N-phenylacetamide involves the condensation of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid with N-phenylacetyl chloride, followed by cyclization with 2,4-pentanedione and allylation with allyl bromide." "Starting Materials": [ "2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid", "N-phenylacetyl chloride", "2,4-pentanedione", "allyl bromide" ], "Reaction": [ "Step 1: Condensation of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid with N-phenylacetyl chloride in the presence of a base such as triethylamine to form N-phenylacetyl-2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide.", "Step 2: Cyclization of N-phenylacetyl-2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide with 2,4-pentanedione in the presence of a base such as sodium ethoxide to form 5,6-dimethyl-2,4-dioxo-3-(N-phenylacetyl)-3,4-dihydrothieno[2,3-d]pyrimidine.", "Step 3: Allylation of 5,6-dimethyl-2,4-dioxo-3-(N-phenylacetyl)-3,4-dihydrothieno[2,3-d]pyrimidine with allyl bromide in the presence of a base such as potassium carbonate to form N-allyl-2-[5,6-dimethyl-2,4-dioxo-3-(2-phenylethyl)-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl]-N-phenylacetamide." ] } | |
CAS-Nummer |
689740-91-8 |
Molekularformel |
C27H27N3O3S |
Molekulargewicht |
473.59 |
IUPAC-Name |
2-[5,6-dimethyl-2,4-dioxo-3-(2-phenylethyl)thieno[2,3-d]pyrimidin-1-yl]-N-phenyl-N-prop-2-enylacetamide |
InChI |
InChI=1S/C27H27N3O3S/c1-4-16-28(22-13-9-6-10-14-22)23(31)18-30-26-24(19(2)20(3)34-26)25(32)29(27(30)33)17-15-21-11-7-5-8-12-21/h4-14H,1,15-18H2,2-3H3 |
InChI-Schlüssel |
IHPSLRLVONZESI-UHFFFAOYSA-N |
SMILES |
CC1=C(SC2=C1C(=O)N(C(=O)N2CC(=O)N(CC=C)C3=CC=CC=C3)CCC4=CC=CC=C4)C |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-chloro-N-methyl-N-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]quinoline-4-carboxamide](/img/structure/B2565537.png)
![6-Tert-butyl-2-[1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one](/img/structure/B2565539.png)


![2-Chloro-4-[(2,4-dichlorobenzyl)oxy]-5-methoxybenzaldehyde](/img/structure/B2565543.png)

![N-(1-cyanocyclohexyl)-N-methyl-2-[2-(1,3-thiazol-2-yl)morpholin-4-yl]acetamide](/img/structure/B2565547.png)
![6-Methylspiro[benzo[e][1,3]oxazine-2,4'-piperidin]-4(3H)-one hydrochloride](/img/structure/B2565549.png)
![N-[2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl]methanesulfonamide](/img/structure/B2565551.png)
![10-ethoxy-7-(4-ethoxyphenyl)-4-(thiophen-2-yl)-8-oxa-5,6-diazatricyclo[7.4.0.0^{2,6}]trideca-1(9),4,10,12-tetraene](/img/structure/B2565552.png)
![Tert-butyl N-[[(1S,5R)-4-oxo-1-bicyclo[3.2.0]heptanyl]methyl]carbamate](/img/structure/B2565555.png)
![5-Methyl-4-(4-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)pyrimidine](/img/structure/B2565557.png)

